An In-depth Technical Guide to N-Desmethyl Sildenafil-d8: Chemical Structure, Properties, and Analytical Protocols
An In-depth Technical Guide to N-Desmethyl Sildenafil-d8: Chemical Structure, Properties, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Desmethyl Sildenafil-d8, a deuterated analog of Sildenafil's primary active metabolite. This document is intended to serve as a core resource for researchers and professionals involved in drug development and analysis, offering detailed information on its chemical structure, physicochemical properties, and a validated analytical methodology for its quantification.
Core Chemical and Physical Properties
N-Desmethyl Sildenafil-d8 is a stable isotope-labeled version of N-Desmethyl Sildenafil, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry, as it is chemically identical to the analyte but mass-shifted.
Chemical Structure
The chemical structure of N-Desmethyl Sildenafil-d8 is illustrated below.
Caption: Chemical structure of N-Desmethyl Sildenafil-d8.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of N-Desmethyl Sildenafil and its deuterated analog are presented in the tables below.
Table 1: Chemical Identification
| Property | Value | Source |
| IUPAC Name | 5-(2-Ethoxy-5-((2,2,3,3,5,5,6,6-octadeuterio-piperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |
| CAS Number | 1185168-06-2 | [2] |
| Molecular Formula | C₂₁H₂₀D₈N₆O₄S | [2] |
| Molecular Weight | 468.60 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| Storage | Store at -20°C | [5] |
Table 2: Physicochemical Properties (N-Desmethyl Sildenafil)
| Property | Value | Source |
| Water Solubility | 0.419 mg/mL (predicted) | [6] |
| Solubility in DMF | 5 mg/mL | |
| Solubility in DMSO | 10 mg/mL | |
| logP | 1.78 (predicted) | [6] |
| pKa (Strongest Acidic) | 11.14 (predicted) | [6] |
| pKa (Strongest Basic) | 7.16 (predicted) | [6] |
Mechanism of Action and Metabolic Pathway
N-Desmethyl Sildenafil is the major active metabolite of Sildenafil and contributes to its overall pharmacological effect. Both Sildenafil and its N-desmethyl metabolite are potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[2]
Signaling Pathway
The mechanism of action involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, NO is released, which activates guanylate cyclase to increase the production of cGMP. cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, N-Desmethyl Sildenafil enhances the effect of NO by maintaining higher levels of cGMP.[2]
Caption: The NO/cGMP signaling pathway and the inhibitory action of Sildenafil and N-Desmethyl Sildenafil on PDE5.
Metabolic Pathway of Sildenafil
Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoforms, mainly CYP3A4 (major route) and CYP2C9 (minor route). The primary metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-Desmethyl Sildenafil.
Caption: The metabolic conversion of Sildenafil to N-Desmethyl Sildenafil.
Experimental Protocol: Quantification by LC-MS/MS
The following is a detailed protocol for the simultaneous quantification of N-Desmethyl Sildenafil and its deuterated internal standard (N-Desmethyl Sildenafil-d8) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on validated procedures reported in the literature.
Materials and Reagents
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N-Desmethyl Sildenafil reference standard
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N-Desmethyl Sildenafil-d8 internal standard
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Acetonitrile (HPLC grade)
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Ammonium acetate (analytical grade)
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Formic acid (analytical grade)
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Water (deionized, 18.2 MΩ·cm)
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Human plasma (drug-free, with anticoagulant)
Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
Table 3: LC-MS/MS Parameters
| Parameter | Condition |
| Chromatography | |
| Column | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | Isocratic: 10 mM Ammonium Acetate in Water / Acetonitrile (5:95, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (N-Desmethyl Sildenafil) | m/z 461.3 → 283.4 |
| MRM Transition (N-Desmethyl Sildenafil-d8) | m/z 469.4 → 283.4 |
Sample Preparation
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Spiking: To 100 µL of human plasma, add 10 µL of N-Desmethyl Sildenafil-d8 internal standard working solution. For calibration standards and quality control samples, add the appropriate volume of N-Desmethyl Sildenafil working solution.
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Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
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Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
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Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
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Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
Caption: A typical workflow for the preparation and analysis of plasma samples for N-Desmethyl Sildenafil-d8 quantification.
This in-depth guide provides essential information for researchers working with N-Desmethyl Sildenafil-d8. The structured data presentation and detailed protocols aim to facilitate experimental design and data interpretation in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry.
